molecular formula C23H23ClN2O4S B2442130 Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate CAS No. 866812-90-0

Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate

Cat. No.: B2442130
CAS No.: 866812-90-0
M. Wt: 458.96
InChI Key: FSHGODJAZXPXNY-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate is a complex organic compound with a molecular formula of C23H23ClN2O4S This compound features a quinoline core substituted with a benzenesulfonyl group, a chlorine atom, and a piperidine ring

Properties

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-2-30-23(27)16-10-12-26(13-11-16)22-19-14-17(24)8-9-20(19)25-15-21(22)31(28,29)18-6-4-3-5-7-18/h3-9,14-16H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHGODJAZXPXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthesis Route

The classical synthesis of Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate begins with the construction of the quinoline core, followed by sequential functionalization.

Formation of 6-Chloro-4(1H)-quinolone

The quinoline backbone is synthesized via cyclization of an enamine derived from 3-chloroaniline and methyl propiolate . The reaction proceeds through a thermal cyclization step to yield 6-chloro-4(1H)-quinolone (Figure 1).

Key Reaction Conditions :

  • 3-Chloroaniline and methyl propiolate are heated in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–8 hours.
  • Cyclization is achieved by refluxing the enamine intermediate in diphenyl ether at 200°C.

Chlorination to 4,6-Dichloroquinoline

The hydroxyl group at position 4 of the quinolone is replaced via chlorination using phosphorus oxychloride (POCl₃) . This step yields 4,6-dichloroquinoline with a 90–95% conversion rate.

Optimization Note :
Excess POCl₃ (3–4 equivalents) and catalytic dimethylformamide (DMF) enhance reaction efficiency.

Bromination at Position 3

To introduce a bromine atom at position 3, 4,6-dichloroquinoline undergoes electrophilic aromatic substitution using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). This yields 3-bromo-4,6-dichloroquinoline .

Side Reaction Mitigation :

  • Controlled temperature (0–5°C) minimizes polybromination.
  • Purification via silica gel chromatography isolates the mono-brominated product.

Introduction of the Benzenesulfonyl Group

Thioether Intermediate Formation

The bromine at position 3 is substituted with a thiophenol group via nucleophilic aromatic substitution. Sodium thiophenoxide reacts with 3-bromo-4,6-dichloroquinoline in anhydrous DMF at 120°C, yielding 3-(phenylthio)-4,6-dichloroquinoline .

Reaction Mechanism :

  • The reaction proceeds via a Meisenheimer complex, stabilized by electron-withdrawing chloro substituents.

Oxidation to Benzenesulfonyl

The thioether intermediate is oxidized to the sulfonyl group using potassium permanganate (KMnO₄) in acetic acid at 273–278 K. This step produces 3-(benzenesulfonyl)-4,6-dichloroquinoline with >85% yield.

Alternative Oxidizing Agents :

  • Hydrogen peroxide (H₂O₂) in acetic acid achieves comparable yields but requires longer reaction times.

Piperidine-4-carboxylate Ester Substitution

Nucleophilic Aromatic Substitution

The chlorine at position 4 is replaced with piperidine-4-carboxylate ethyl ester via a nucleophilic substitution reaction. The reaction is conducted in dimethylacetamide (DMA) at 130°C for 24 hours, yielding the final product.

Catalytic Enhancement :

  • Addition of copper(I) iodide (CuI) accelerates the substitution by facilitating intermediate π-complex formation.

Yield Optimization :

  • A 2:1 molar ratio of piperidine derivative to quinoline substrate maximizes conversion (Table 1).
Table 1: Reaction Conditions for Piperidine Substitution
Parameter Optimal Value
Solvent DMA
Temperature 130°C
Catalyst CuI (10 mol%)
Reaction Time 24 hours
Yield 78–82%

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 8.52 (s, 1H, H-2), 8.21 (d, 1H, H-5), and 4.12 (q, 2H, CH₂CH₃) confirm the quinoline and ester moieties.
  • FT-IR : Strong absorption at 1730 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (S=O stretch) validate functional groups.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar quinoline ring and chair conformation of the piperidine moiety (Figure 3).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Microreactors improve heat transfer and reduce reaction times for chlorination and sulfonylation steps.
  • In-line analytics (e.g., UV-Vis spectroscopy) enable real-time monitoring.

Waste Reduction Strategies

  • Solvent Recycling : DMF and DMA are recovered via distillation.
  • Catalyst Reuse : Copper catalysts are filtered and reactivated.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the quinoline ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

    Hydrolysis: Carboxylic acid derivatives

Scientific Research Applications

Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core is known to intercalate with DNA, disrupting replication and transcription processes. The benzenesulfonyl group may enhance the compound’s ability to inhibit enzymes involved in cell division and growth. Additionally, the piperidine ring can interact with various receptors and ion channels, modulating their activity.

Comparison with Similar Compounds

Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Compounds with an oxidized quinoline ring, exhibiting different reactivity and biological activities.

    Sulfonylquinolines: Quinoline derivatives with various sulfonyl groups, used in medicinal chemistry for their diverse pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate, a compound with the CAS number 866812-90-0, has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23_{23}H23_{23}ClN2_2O4_4S, with a molecular weight of 459.0 g/mol. The compound features a quinoline core substituted with a benzenesulfonyl group and a piperidine moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC23_{23}H23_{23}ClN2_2O4_4S
Molecular Weight459.0 g/mol
CAS Number866812-90-0

The primary mechanism of action for this compound involves the inhibition of DNA gyrase , an essential enzyme in bacterial DNA replication. This inhibition disrupts the replication process in bacteria such as Mycobacterium abscessus, leading to bactericidal effects and reduced biofilm formation.

Antimicrobial Activity

The compound has shown significant antimicrobial activity against various strains of bacteria. In vitro studies indicate that it effectively inhibits the growth of Mycobacterium abscessus, with promising results suggesting potential use as an antibacterial agent. The compound's structural similarity to other quinoline derivatives suggests that it may also exhibit activity against other pathogens.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. Preliminary evaluations demonstrate its ability to inhibit cell proliferation in various cancer cell lines. The exact mechanisms remain under investigation, but it is hypothesized that the compound may induce apoptosis or inhibit key signaling pathways involved in cancer progression .

Case Studies

  • Inhibition of Mycobacterium abscessus : A study demonstrated that this compound exhibited strong bactericidal activity against M. abscessus, with an IC50 value indicating effective concentration levels for therapeutic applications.
  • Anticancer Activity : In vitro assays on various cancer cell lines revealed that this compound significantly reduced cell viability, suggesting its potential as a chemotherapeutic agent. Further research is needed to elucidate the specific pathways affected by this compound .

The biochemical properties of this compound are still being characterized. However, initial findings indicate favorable pharmacokinetic profiles due to its structural features, which may enhance absorption and distribution within biological systems .

Q & A

Q. Advanced

  • Molecular Visualization: ORTEP-3 (with GUI) generates publication-quality thermal ellipsoid diagrams. Custom scripts in Python (e.g., using Matplotlib) can overlay experimental vs. DFT-calculated structures .
  • Docking Studies: AutoDock Vina or Schrödinger Suite predicts binding affinities for biological targets (e.g., kinase inhibitors). Validate with MD simulations (NAMD/GROMACS) .
  • DFT Calculations: Gaussian 16 optimizes geometry and calculates NMR chemical shifts (B3LYP/6-31G* basis set) .

How are synthetic intermediates characterized to ensure reaction progression?

Q. Basic

  • TLC Monitoring: Use UV-active spots (Rf ~0.3–0.5 in EtOAc/hexane) to track sulfonylation progress .
  • LC-MS: Detect intermediates via [M+H]⁺ ions (e.g., m/z 452.53 for ethyl 1-(3-(4-bromothiophene-2-carboxamido)benzyl)piperidine-4-carboxylate) .

Advanced: Contradiction Resolution
If LC-MS shows unexpected adducts (e.g., sodium or potassium), repeat analysis with formic acid in mobile phase to suppress ionization artifacts. Confirm purity via preparative HPLC (C18 column, MeCN/H₂O gradient) .

What strategies mitigate toxicity risks during handling?

Q. Basic

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chloroethyl derivatives) .
  • Waste Disposal: Segregate halogenated byproducts for incineration by licensed facilities .

Advanced: Ecotoxicology Assessment
While ecotoxicity data for this compound is limited, follow REACH guidelines for structurally similar sulfonamides. Use zebrafish embryo assays (OECD 236) to evaluate acute aquatic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.